molecular formula C18H14N4O5S B15288482 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid

2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid

Cat. No.: B15288482
M. Wt: 398.4 g/mol
InChI Key: OBZRSTPTYSUKCF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid is a complex organic compound known for its significant applications in various fields, including medicine and chemistry. This compound is structurally related to sulfasalazine, an anti-inflammatory drug used to treat conditions such as rheumatoid arthritis and ulcerative colitis . The compound features a benzoic acid core with a hydroxy group and a diazenyl linkage to a pyridinylsulfamoyl phenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of benzoic acid to introduce a nitro group, which is then reduced to an amino group. This amino group undergoes diazotization using sodium nitrite and hydrochloric acid, forming a diazonium salt. The diazonium salt is then coupled with a pyridinylsulfamoyl phenyl derivative under alkaline conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound can modulate the expression of inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid is unique due to its specific structural features, such as the diazenyl linkage and the pyridinylsulfamoyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H14N4O5S/c23-17-8-5-13(10-16(17)18(24)25)21-20-12-3-6-15(7-4-12)28(26,27)22-14-2-1-9-19-11-14/h1-11,22-23H,(H,24,25)

InChI Key

OBZRSTPTYSUKCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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